8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized in 1997 by Eli Lilly and Company and has since been widely used in scientific research for its ability to modulate glutamate signaling in the brain.
Mechanism of Action
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine acts as a competitive antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activation of mGluR2, this compound reduces the inhibitory tone on glutamate release, leading to increased glutamate transmission and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a wide range of biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has also been shown to affect the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is its high selectivity for mGluR2, which allows for precise modulation of glutamate signaling in the brain. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems and potential off-target effects should be taken into consideration when interpreting experimental results.
Future Directions
There are several potential future directions for research on 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine and mGluR2. One area of interest is the role of mGluR2 in the pathophysiology of neuropsychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more selective and potent mGluR2 antagonists for therapeutic use. Finally, further investigation into the downstream signaling pathways affected by mGluR2 modulation could provide insights into the mechanisms underlying synaptic plasticity and learning and memory.
Synthesis Methods
The synthesis of 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine involves several steps, starting with the reaction of 2-chloro-8-methoxyquinoline with 2-pyridineethanol to form the intermediate 2-(2-pyridinyl)ethyl-8-methoxyquinoline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
Scientific Research Applications
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has also been used to investigate the role of mGluR2 in learning and memory, pain processing, and neurodegenerative diseases.
properties
IUPAC Name |
8-methoxy-N,4-dimethyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-13-18(21-19-16(14)8-6-9-17(19)23-3)22(2)12-10-15-7-4-5-11-20-15/h4-9,11,13H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXCIZDOXCPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.